N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 1,4-diaminobenzene is reacted with diphenylamine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an electron-transporting material, facilitating the movement of electrons through the device. This is achieved through its conjugated structure, which allows for efficient electron delocalization and transport .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
- 1,4-Bis(diphenylamino)benzene
- Tetra-N-phenyl-p-phenylenediamine
Uniqueness
N1,N1,N4,N4-Tetra([1,1’-biphenyl]-4-yl)benzene-1,4-diamine is unique due to its specific structural arrangement, which imparts superior electron-transporting properties compared to similar compounds. This makes it particularly valuable in the development of high-performance OLEDs and other optoelectronic devices .
Properties
CAS No. |
164724-33-8 |
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Molecular Formula |
C54H40N2 |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(4-phenylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C54H40N2/c1-5-13-41(14-6-1)45-21-29-49(30-22-45)55(50-31-23-46(24-32-50)42-15-7-2-8-16-42)53-37-39-54(40-38-53)56(51-33-25-47(26-34-51)43-17-9-3-10-18-43)52-35-27-48(28-36-52)44-19-11-4-12-20-44/h1-40H |
InChI Key |
XLVVNJWZCQJGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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